molecular formula C16H26N4O4S B6770173 N-(2-cyclopentyloxyethyl)-3-(1-methylpyrazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-(2-cyclopentyloxyethyl)-3-(1-methylpyrazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B6770173
M. Wt: 370.5 g/mol
InChI Key: WIFNYIRQHSRIPX-UHFFFAOYSA-N
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Description

“N-(2-cyclopentyloxyethyl)-3-(1-methylpyrazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide” is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazinane ring, and a carboxamide group

Properties

IUPAC Name

N-(2-cyclopentyloxyethyl)-3-(1-methylpyrazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-19-11-13(10-18-19)15-12-25(22,23)9-7-20(15)16(21)17-6-8-24-14-4-2-3-5-14/h10-11,14-15H,2-9,12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFNYIRQHSRIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CS(=O)(=O)CCN2C(=O)NCCOC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyclopentyloxyethyl)-3-(1-methylpyrazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with the appropriate hydrazine and diketone to form the pyrazole ring.

    Thiazinane Ring Formation: Utilizing a cyclization reaction involving sulfur-containing reagents.

    Carboxamide Formation: Introducing the carboxamide group through an amide coupling reaction.

    Final Assembly: Coupling the pyrazole and thiazinane intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-cyclopentyloxyethyl)-3-(1-methylpyrazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the sulfur atom in the thiazinane ring.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or borane.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a drug candidate for its potential therapeutic properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for “N-(2-cyclopentyloxyethyl)-3-(1-methylpyrazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopentyloxyethyl)-3-(1-methylpyrazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

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